molecular formula C16H15NO4 B3008728 methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate CAS No. 1232821-60-1

methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate

Cat. No.: B3008728
CAS No.: 1232821-60-1
M. Wt: 285.299
InChI Key: YCQJRDNQOPPUAK-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate” is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. Known properties include its molecular formula (C16H15NO4) and molecular weight (285.29) .

Scientific Research Applications

Photophysical Properties and Synthesis

Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives have been synthesized, showcasing unique characters in luminescence properties when different groups are substituted, such as methoxy and cyano groups. These substitutions significantly influence the quantum yield and luminescent characteristics in various solvents (Kim et al., 2021).

Schiff Base Compounds

Schiff base compounds derived from ethyl-4-amino benzoate, including those with 2-hydroxy-3-ethoxy benzaldehyde and 2-hydroxy-1-naphthaldehyde, have been synthesized. These compounds show potential in optical nonlinear properties, with significant nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).

Physico-Chemical Properties of Beta-Adrenolytics

The physico-chemical properties of compounds derived from 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates have been studied for potential ultra-short beta-adrenolytic activity. This research includes examining their lipophilicity, surface activity, adsorbability, and other parameters crucial for understanding the relationship between structure and biological activity (Stankovicová et al., 2014).

Photophysical Studies of Silicon-Containing Compounds

Photophysical studies of silicon-containing bis-azomethines, including compounds with dimethylsilane spacer and methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate derivatives, have shown them to be effective UV light-absorbing and fluorescent materials. This is influenced by the polarity of solvents and the nature of substituents in the aromatic ring (Zaltariov et al., 2015).

Magnetic Refrigeration and Slow Magnetic Relaxation

Studies involving tetranuclear lanthanide cages with ligands derived from this compound have revealed their significance in magnetic refrigeration and slow magnetic relaxation. This research opens avenues for exploring such compounds in advanced magnetic and electronic applications (Sheikh et al., 2014).

Safety and Hazards

The safety and hazards associated with “methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate” are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions. It is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-14-8-4-6-12(15(14)18)10-17-13-7-3-5-11(9-13)16(19)21-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQJRDNQOPPUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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